

The Role of Fmoc-Gly-OH-15N in Advanced Research: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Gly-OH-15N*

Cat. No.: *B558011*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-OH-15N, a stable isotope-labeled derivative of the amino acid glycine, serves as a critical tool in modern biochemical and pharmaceutical research. Its unique atomic composition, featuring the heavy isotope of nitrogen (^{15}N) and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, enables precise tracking and quantification of peptides and proteins. This technical guide provides an in-depth exploration of the applications of **Fmoc-Gly-OH-15N**, focusing on its utility in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Core Applications in Research

The primary application of **Fmoc-Gly-OH-15N** is as a building block in the synthesis of ^{15}N -labeled peptides. The presence of the ^{15}N isotope does not alter the chemical properties of the glycine residue, but it provides a distinct mass and nuclear spin, which are detectable by sophisticated analytical techniques. This isotopic labeling is instrumental in a variety of research areas:

- **Structural Biology:** ^{15}N -labeled peptides are extensively used in NMR spectroscopy to elucidate the three-dimensional structure and dynamics of proteins and peptides. The ^{15}N nucleus provides an additional dimension of resolution in NMR experiments, aiding in the assignment of signals and the determination of molecular conformations.

- **Quantitative Proteomics:** In mass spectrometry-based proteomics, peptides synthesized with **Fmoc-Gly-OH-15N** serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. This is crucial for understanding changes in protein expression levels in various physiological and pathological states.
- **Metabolic Studies:** Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-OH-15N

Fmoc-Gly-OH-15N is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group protects the α -amino group of glycine, preventing unwanted side reactions during peptide chain elongation.

Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide

This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(¹⁵N)-Phe, on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

- Weigh 100 mg of Rink Amide resin (loading capacity: 0.5 mmol/g) into a fritted syringe reaction vessel.
- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

2. Fmoc Deprotection (First Amino Acid - Phenylalanine):

- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of the Second Amino Acid (**Fmoc-Gly-OH-15N**):

- In a separate vial, dissolve **Fmoc-Gly-OH-15N** (4 equivalents, 0.2 mmol, 59.6 mg), HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg), and HOBt (4 equivalents, 0.2 mmol, 30.6 mg) in 1 mL of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.4 mmol, 70 μ L) to the activation mixture and vortex for 1 minute.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
- Perform a Kaiser test to confirm complete coupling (beads remain colorless).

4. Fmoc Deprotection (Second Amino Acid - Glycine):

- Repeat the Fmoc deprotection steps as described in step 2.

5. Coupling of the Third Amino Acid (Fmoc-Ala-OH):

- Prepare the activated Fmoc-Ala-OH solution as described in step 3, using the appropriate molar equivalents.
- Couple the amino acid to the resin and wash as described in step 3.

6. Final Fmoc Deprotection:

- Repeat the Fmoc deprotection steps as described in step 2.

7. Cleavage and Deprotection:

- Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
- Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

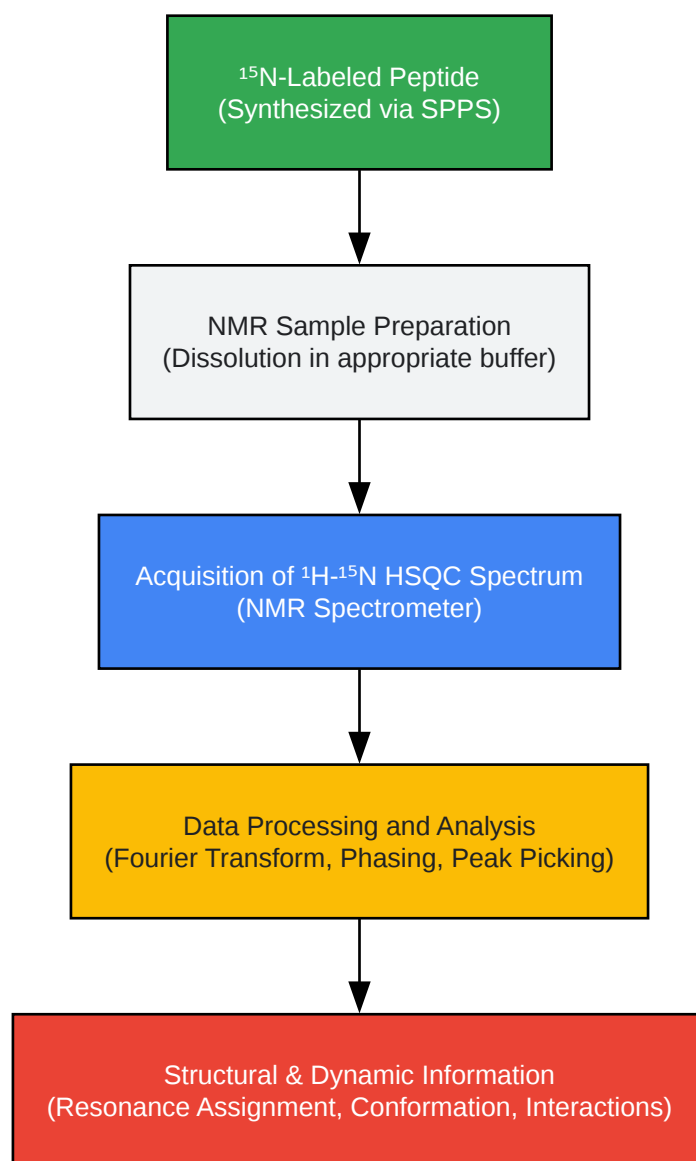
The incorporation of a ^{15}N label into a peptide provides a powerful tool for NMR-based structural and dynamic studies. The ^{15}N nucleus has a spin of 1/2, making it NMR active. Two-dimensional ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a common experiment used to correlate the amide proton with its directly bonded nitrogen. Each amino acid residue (except proline) in a peptide will ideally give rise to a single cross-peak in the ^1H - ^{15}N HSQC spectrum, providing a unique fingerprint of the molecule.

Quantitative Data: ^{15}N Chemical Shifts of Glycine in Peptides

The chemical shift of the ^{15}N nucleus in the glycine residue is sensitive to its local chemical environment, including the nature of the neighboring amino acids and the secondary structure of the peptide. The following table summarizes the observed ^{15}N isotropic chemical shifts for glycine in various oligopeptides in the solid state.

Peptide Sequence	^{15}N Isotropic Chemical Shift (ppm)
Boc-Gly-Ala-Leu	100.3
Boc-Ala-Gly-Leu	101.5
Boc-Leu-Gly-Ala	102.1
Boc-Gly-Pro-Leu	99.8
Boc-Val-Gly-Val	103.2

Data is illustrative and based on typical ranges found in the literature.



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Caption: Workflow for NMR analysis of a ¹⁵N-labeled peptide.

Application in Quantitative Mass Spectrometry

In quantitative proteomics, stable isotope-labeled peptides are used as internal standards to accurately measure the amount of endogenous peptides in a biological sample. A known amount of the ¹⁵N-labeled peptide, which is chemically identical but mass-shifted compared to its natural counterpart, is spiked into the sample. The two forms co-elute during liquid chromatography and are detected by the mass spectrometer. The ratio of the signal intensities of the labeled and unlabeled peptides allows for precise quantification.

Experimental Protocol: Quantitative Analysis of a Peptide by LC-MS/MS

This protocol outlines a general workflow for the quantification of an endogenous peptide using a ^{15}N -glycine labeled synthetic peptide as an internal standard.

1. Sample Preparation:

- Lyse the biological sample (e.g., cells or tissue) to extract proteins.
- Perform a protein concentration assay (e.g., BCA assay).
- Take a defined amount of protein (e.g., 50 μg) and reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
- Digest the proteins into peptides using a protease such as trypsin.

2. Internal Standard Spiking:

- Spike a known amount of the purified ^{15}N -labeled synthetic peptide standard into the digested sample. The amount will depend on the expected concentration of the endogenous peptide.

3. Sample Clean-up:

- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

4. LC-MS/MS Analysis:

- Inject the cleaned peptide sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- Separate the peptides using a reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).
- Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the unlabeled (light) and ^{15}N -labeled (heavy) versions of the target peptide.

5. Data Analysis:

- Integrate the peak areas for the light and heavy peptide transitions.
- Calculate the peak area ratio (light/heavy).
- Determine the concentration of the endogenous peptide in the original sample by comparing the measured ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

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Caption: Workflow for quantitative mass spectrometry using a ¹⁵N-labeled peptide standard.

In conclusion, **Fmoc-Gly-OH-15N** is a versatile and indispensable reagent for researchers in the fields of structural biology, proteomics, and drug development. Its application in the synthesis of isotopically labeled peptides enables detailed investigations into the structure, function, and quantity of proteins, thereby advancing our understanding of complex biological systems.

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